molecular formula C11H19N3 B009790 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine CAS No. 106243-45-2

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine

Cat. No. B009790
CAS RN: 106243-45-2
M. Wt: 193.29 g/mol
InChI Key: UOLJPPVDJCZFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine, also known as S32212, is a novel compound that has been studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of histamine H3 receptor antagonists, which has been shown to have a significant impact on the central nervous system.

Mechanism Of Action

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the activity of this receptor, 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine increases the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, mood regulation, and sleep-wake cycles. This mechanism of action has been shown to improve cognitive function, enhance wakefulness, and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has been shown to have a significant impact on the central nervous system. It increases the release of various neurotransmitters, which has been shown to improve cognitive function, enhance wakefulness, and reduce symptoms of depression and anxiety. 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has also been shown to have a positive effect on sleep-wake cycles, as it increases wakefulness during the day and promotes sleep at night.

Advantages And Limitations For Lab Experiments

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several advantages for lab experiments, including its high purity, stability, and selectivity for the histamine H3 receptor. However, there are also limitations to its use, including its low solubility in water and limited availability. These limitations can make it difficult to perform certain experiments and may require the use of alternative compounds.

Future Directions

There are several future directions for the study of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine. One area of research is the potential therapeutic applications of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine in the treatment of cognitive disorders, sleep disorders, and psychiatric disorders. Another area of research is the development of new compounds that target the histamine H3 receptor, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the long-term effects of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine and its potential for drug development.
Conclusion:
In conclusion, 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a novel compound that has been studied for its potential therapeutic applications in various medical fields. Its selective antagonism of the histamine H3 receptor has been shown to have a significant impact on the central nervous system, improving cognitive function, enhancing wakefulness, and reducing symptoms of depression and anxiety. While there are limitations to its use, 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several advantages for lab experiments and has several potential future directions for research.

Scientific Research Applications

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has been extensively studied in various medical fields, including neurology, psychiatry, and pharmacology. It has been shown to have potential therapeutic applications in the treatment of cognitive disorders, sleep disorders, and psychiatric disorders such as schizophrenia and depression. 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has also been studied for its potential as a novel treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

4-(1H-imidazol-5-yl)-1-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(2)14-5-3-10(4-6-14)11-7-12-8-13-11/h7-10H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJPPVDJCZFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547850
Record name 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine

CAS RN

106243-45-2
Record name 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.